Stearic acid calcium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El estearato de calcio, también conocido como estearato cálcico, es una sal carboxilato de calcio. Se clasifica como un jabón de calcio y se utiliza ampliamente en diversas industrias debido a sus propiedades únicas. Este compuesto aparece como un polvo de blanco a blanco amarillento y es conocido por su baja solubilidad en agua, pero alta solubilidad en aceites y otros solventes orgánicos .

Métodos De Preparación

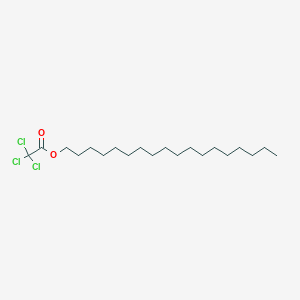

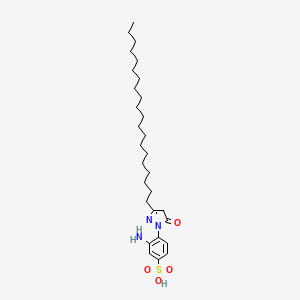

Rutas sintéticas y condiciones de reacción: El estearato de calcio se produce típicamente calentando ácido esteárico con óxido de calcio. La reacción se puede representar de la siguiente manera: [ 2 \text{C}{17}\text{H}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{17}\text{H}{35}\text{COO})2\text{Ca} + \text{H}_2\text{O} ] En este proceso, el ácido esteárico y el óxido de calcio se mezclan en un reactor bajo condiciones controladas de temperatura y presión. La mezcla reacciona para formar estearato de calcio y agua mediante un proceso de saponificación {_svg_2} .

Métodos de producción industrial:

Pretratamiento de materias primas: El ácido esteárico se purifica para eliminar las impurezas, y el óxido de calcio se procesa a un polvo fino para una mejor reactividad.

Mezcla: El ácido esteárico y el óxido de calcio se mezclan en un reactor.

Reacción: La mezcla reacciona para formar estearato de calcio y agua.

Filtración y separación: El estearato de calcio formado se separa de la mezcla de reacción utilizando filtración o centrifugación.

Secado: El compuesto separado se seca para eliminar cualquier humedad restante.

Molienda: El producto seco se muele hasta obtener un polvo fino.

Análisis De Reacciones Químicas

Tipos de reacciones: El estearato de calcio se somete a diversas reacciones químicas, que incluyen:

Saponificación: La reacción con ácidos para formar ácido esteárico y sales de calcio.

Descomposición térmica: A altas temperaturas, se descompone para formar óxido de calcio e hidrocarburos.

Reactivos y condiciones comunes:

Ácidos: Reacciona con ácidos fuertes para formar ácido esteárico.

Calor: Se descompone a altas temperaturas para formar óxido de calcio e hidrocarburos.

Principales productos formados:

Ácido esteárico: Formado al reaccionar con ácidos fuertes.

Óxido de calcio e hidrocarburos: Formado durante la descomposición térmica.

Aplicaciones Científicas De Investigación

El estearato de calcio tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Química: Se utiliza como estabilizador y agente de liberación en la producción de polímeros como el PVC.

Biología: Actúa como lubricante en el método de dibujo en seco de la producción de alambre.

Medicina: Se utiliza como agente de flujo en la producción de tabletas.

Industria: Sirve como agente impermeabilizante para tejidos, lubricante en lápices y crayones, y agente de flujo en caramelos .

Mecanismo De Acción

El estearato de calcio ejerce sus efectos a través de varios mecanismos:

Lubricación: Reduce la fricción y mejora el flujo de materiales, particularmente en el procesamiento de polímeros.

Estabilización: Actúa como estabilizador en varios sistemas poliméricos, mitigando procesos de degradación como la degradación térmica y la inducida por rayos UV.

Agente dispersante: Mejora la uniformidad y la calidad de los compuestos de caucho al actuar como agente dispersante para rellenos y pigmentos.

Comparación Con Compuestos Similares

El estearato de calcio a menudo se compara con otros estearatos metálicos como:

Estearato de magnesio: Similar en función, pero utilizado más en productos farmacéuticos como lubricante.

Estearato de zinc: Se utiliza en las industrias del caucho y los plásticos como agente de liberación y lubricante.

Estearato de aluminio: Se utiliza en la industria cosmética como agente espesante

Singularidad: El estearato de calcio es único debido a su baja toxicidad, facilidad de producción y versatilidad en aplicaciones en diversas industrias .

Propiedades

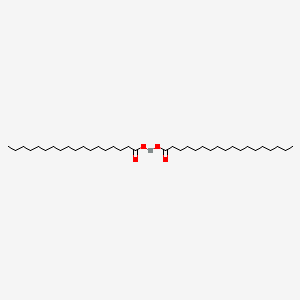

Fórmula molecular |

C36H70CaO4 |

|---|---|

Peso molecular |

607.0 g/mol |

Nombre IUPAC |

calcium;octadecanoate |

InChI |

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |

Clave InChI |

CJZGTCYPCWQAJB-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)

![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)

![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)

![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)

![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)